1-(2-Tetrahydropyranyl)-1H-pyrazole

Catalog No.
S740564
CAS No.
449758-17-2
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Tetrahydropyranyl)-1H-pyrazole

CAS Number

449758-17-2

Product Name

1-(2-Tetrahydropyranyl)-1H-pyrazole

IUPAC Name

1-(oxan-2-yl)pyrazole

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2

InChI Key

IMZWSOSYNFVECD-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C=CC=N2

Canonical SMILES

C1CCOC(C1)N2C=CC=N2

1-(2-Tetrahydropyranyl)-1H-pyrazole (1-THP-pyrazole) is a valuable building block in organic synthesis and drug discovery due to the presence of the pyrazole ring, a five-membered heterocyclic structure with diverse biological activities []. The 2-tetrahydropyranyl (THP) group serves as a protecting group for the reactive nitrogen atom at the 1-position of the pyrazole ring, allowing for further modifications without affecting this position [].

Synthesis of Pyrazole Derivatives

1-THP-pyrazole is a versatile starting material for the synthesis of various pyrazole derivatives with potential biological activities [, ]. The THP protecting group can be selectively removed under mild acidic conditions, allowing for the introduction of various functional groups at the 1-position of the pyrazole ring. This enables the creation of a broad library of pyrazole derivatives for biological evaluation [].

Here are some examples of pyrazole derivatives synthesized using 1-THP-pyrazole:

  • Pyrazoloisoindoles: These compounds exhibit a wide range of biological activities, including antitumor, anticonvulsant, and antibacterial properties []. They can be synthesized by coupling 1-THP-pyrazole with various aldehydes or ketones, followed by removal of the THP protecting group [].
  • N-Heterocyclic Carbenes (NHCs): NHCs are a class of organocatalysts used in various organic reactions. Pyrazole-based NHCs can be prepared from 1-THP-pyrazole by introducing bulky substituents at the 2-position of the pyrazole ring [].

1-(2-Tetrahydropyranyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a tetrahydropyranyl group. Its chemical formula is C₈H₁₂N₂O, and it has a molecular weight of approximately 152.20 g/mol. The compound features a five-membered nitrogen-containing ring, which contributes to its unique chemical properties and potential biological activities. It is recognized for its versatility in organic synthesis and medicinal chemistry.

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
  • Boronic Ester Formation: The compound can be converted into boronic esters, which are useful in Suzuki coupling reactions, enhancing its utility in cross-coupling chemistry .

Several methods have been reported for synthesizing 1-(2-tetrahydropyranyl)-1H-pyrazole:

  • Cyclization Reactions: The compound can be synthesized through the cyclization of appropriate hydrazones or hydrazines with carbonyl compounds, often facilitated by acid catalysts.
  • Tetrahydropyran Formation: The introduction of the tetrahydropyranyl group can be achieved through the reaction of tetrahydropyran derivatives with pyrazole precursors.
  • Functionalization Techniques: Various functionalization strategies allow for the modification of the pyrazole ring to enhance biological activity or alter physical properties .

1-(2-Tetrahydropyranyl)-1H-pyrazole and its derivatives have several applications:

  • Medicinal Chemistry: Due to their biological activities, these compounds are investigated as potential drug candidates.
  • Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Some derivatives may find use as agrochemicals due to their antimicrobial properties .

Interaction studies involving 1-(2-tetrahydropyranyl)-1H-pyrazole focus on its binding affinity to various biological targets:

  • Enzyme Inhibition Studies: Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Assays: Investigations into its interaction with neurotransmitter receptors could reveal potential applications in neuropharmacology.

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 1-(2-tetrahydropyranyl)-1H-pyrazole, each possessing unique properties:

Compound NameChemical FormulaUnique Features
1H-PyrazoleC₃H₃N₂Basic structure; widely studied for various applications.
3-Methyl-1H-pyrazoleC₄H₆N₂Exhibits different biological activities; used in drug design.
4-Amino-1H-pyrazoleC₄H₅N₃Known for its role in synthesizing pharmaceuticals.
5-Aryl-1H-pyrazolesC₈H₈N₂Diverse aryl substitutions lead to varied biological activities.

The uniqueness of 1-(2-tetrahydropyranyl)-1H-pyrazole lies in its specific tetrahydropyranyl substitution, which enhances solubility and alters pharmacokinetic properties compared to other pyrazoles.

Acid-Catalyzed Protection Methods

The most established approach for introducing the tetrahydropyranyl protecting group onto pyrazole involves acid-catalyzed condensation with 3,4-dihydro-2H-pyran. Traditional methodologies employ strong Brønsted acids such as para-toluenesulfonic acid or concentrated sulfuric acid as catalysts [2]. The reaction typically proceeds under mild conditions, with pyrazole and dihydropyran heated in aprotic solvents such as tetrahydrofuran or dichloromethane at temperatures ranging from room temperature to 60°C .

Para-toluenesulfonic acid catalysis represents the gold standard for this transformation, delivering yields of 85-95% within 2-6 hours . The reaction proceeds via protonation of dihydropyran to generate an oxonium intermediate, followed by nucleophilic attack from the pyrazole nitrogen atom. Sulfuric acid catalysis offers faster reaction times of 1-4 hours but requires careful temperature control to prevent side reactions [4]. Lewis acid catalysts such as iron(III) chloride hexahydrate provide an alternative approach, typically requiring 3-8 hours at temperatures of 40-80°C with yields of 75-88% [4] [5].

The scalability of acid-catalyzed methods has been demonstrated in industrial applications, where continuous flow reactors enhance process efficiency and safety . These systems allow for precise control of reaction parameters and facilitate heat management, particularly important given the exothermic nature of the protection reaction.

Reaction Mechanisms and Intermediates

The mechanistic pathway for tetrahydropyranyl protection involves a well-established sequence of elementary steps [6] [7]. Initial protonation of 3,4-dihydro-2H-pyran at the oxygen atom generates a resonance-stabilized oxonium ion intermediate. This electrophilic species undergoes nucleophilic attack by the pyrazole nitrogen at the C2 position of the pyran ring, forming a carbocation intermediate at C3 [7] [8].

The subsequent proton transfer step regenerates the acid catalyst while establishing the tetrahydropyranyl ether linkage [9] [7]. This mechanism explains the preferential formation of the 2-tetrahydropyranyl isomer, as attack at this position benefits from both electronic and steric factors. The reaction proceeds through a concerted addition-elimination pathway, with the rate-determining step typically being the initial protonation of dihydropyran [6].

Kinetic studies have revealed that substrate acidity plays a crucial role in reaction efficiency [9]. Pyrazoles, with their moderate acidity (pKa approximately 2.5), readily undergo this transformation under standard conditions. The mechanistic understanding has enabled the development of improved reaction conditions and the prediction of suitable substrates for this protection strategy [9] [4].

Green Chemistry Approaches

Solvent-Free Protection Strategies

Modern synthetic methodologies have embraced solvent-free approaches as environmentally sustainable alternatives to traditional methods [9] [5] [10]. These strategies eliminate the need for volatile organic compounds while often providing enhanced reaction rates and simplified workup procedures.

Solvent-free tetrahydropyranylation can be achieved through neat heating of pyrazole with dihydropyran at temperatures of 80-125°C [5] [10]. The absence of solvents necessitates higher reaction temperatures but enables remarkable atom economy and waste reduction. Aluminum chloride hexahydrate serves as an effective catalyst under these conditions, facilitating quantitative conversions within 4-12 hours [5].

The success of solvent-free methodologies relies on the miscibility of reactants and the thermal stability of starting materials [9]. Pyrazole and dihydropyran form a homogeneous mixture upon heating, allowing for efficient mass transfer and reaction kinetics. These conditions have proven particularly advantageous for large-scale synthesis, where solvent costs and waste disposal represent significant economic and environmental concerns [11] [12].

Catalyst-Free Methodologies

The development of catalyst-free protection methods represents a significant advancement in green chemistry applications [13] [9]. These approaches rely on thermal activation alone, typically requiring temperatures of 125°C under the vapor pressure of dihydropyran [9]. The quantitative nature of these transformations eliminates the need for chromatographic purification, offering substantial advantages in process simplicity and cost reduction.

Recent investigations have demonstrated that 3,4-dihydro-2H-pyran can serve as both reactant and activating medium under appropriate conditions [9]. The reaction proceeds through a proton-transfer mechanism, where the inherent acidity of certain substrates provides sufficient activation for the condensation reaction. This approach has proven particularly effective for phenolic substrates but requires optimization for pyrazole systems [9].

The influence of substrate structure on catalyst-free reaction efficiency has been systematically studied [9]. Substrates with increased acidity undergo protection more readily, while steric hindrance and electronic effects modulate reaction rates. Understanding these factors enables the rational design of catalyst-free processes for specific synthetic applications [14] [15].

Environmental Impact Assessment

Comprehensive environmental impact assessments have quantified the benefits of green synthetic approaches [16] [17]. Traditional acid-catalyzed methods typically exhibit E-factors exceeding 15, primarily due to solvent usage and waste generation [4]. In contrast, solvent-free methodologies demonstrate E-factors of 8-12, while Natural Deep Eutectic Solvent (NADES) systems achieve remarkable E-factors of 2.9 over multiple reaction cycles [16].

The implementation of recyclable catalytic systems has revolutionized the environmental profile of tetrahydropyranyl protection reactions. Choline chloride-malonic acid eutectic mixtures enable up to ten reaction cycles with maintained catalytic activity, dramatically reducing waste generation and process costs [16]. The recyclability of both the eutectic solvent and extraction solvents (cyclopentyl methyl ether and water) further enhances the sustainability metrics [16].

Water-based synthetic approaches offer additional environmental advantages, with E-factors typically ranging from 3-8 [18] [19]. These methods eliminate volatile organic compound emissions while enabling facile product isolation through simple extraction procedures. The compatibility of water-based systems with microwave and ultrasound activation provides opportunities for further process intensification [18] [19] [20].

Large-Scale Synthesis Considerations

Industrial Application Parameters

The translation of laboratory-scale tetrahydropyranyl protection methods to industrial applications requires careful consideration of multiple parameters including safety, economics, and regulatory compliance [21] [22]. Industrial processes favor methodologies that minimize hazardous reagent usage while maximizing atom economy and yield consistency.

Continuous flow synthesis has emerged as a preferred approach for large-scale production of protected pyrazoles [23]. These systems enable precise control of reaction parameters, enhanced heat and mass transfer, and improved safety profiles compared to traditional batch processes. Flow reactors facilitate the use of higher temperatures and pressures while maintaining excellent temperature control, particularly important for exothermic protection reactions [21].

The selection of appropriate catalytic systems for industrial applications balances activity, selectivity, and cost considerations [22]. Heterogeneous catalysts such as silica-supported ammonium hydrogen sulfate offer advantages in terms of product separation and catalyst recovery [17]. These systems demonstrate excellent recyclability and maintain catalytic activity over multiple reaction cycles, addressing both economic and environmental concerns [17].

Process Optimization Strategies

Systematic process optimization for industrial tetrahydropyranyl protection focuses on maximizing throughput while minimizing operational costs and environmental impact [21] [22]. Design of Experiments (DoE) methodologies enable efficient exploration of reaction parameter space, identifying optimal conditions for specific production requirements.

Temperature optimization studies have revealed that moderate heating (50-70°C) provides optimal balance between reaction rate and selectivity [16] [17]. Higher temperatures accelerate reaction kinetics but may promote side reactions or thermal degradation of sensitive substrates. Process intensification through microwave or ultrasound activation offers alternative approaches for enhancing reaction rates without excessive thermal stress [18] [24].

The development of integrated protection-functionalization sequences represents an advanced optimization strategy [16] [17]. These one-pot methodologies eliminate intermediate isolation steps while enabling subsequent synthetic transformations in the same reaction vessel. Telescoped synthetic sequences have demonstrated particular utility for the preparation of complex pyrazole derivatives, reducing overall process complexity and cost [16].

Automated monitoring and control systems enable real-time optimization of industrial protection processes [22]. In-line analytical techniques such as Fourier-transform infrared spectroscopy and near-infrared spectroscopy provide continuous feedback on reaction progress and product quality. These systems facilitate adaptive process control, enabling automatic adjustment of reaction parameters to maintain optimal performance [22].

The implementation of Quality by Design (QbD) principles ensures robust and reliable industrial processes [22]. Critical quality attributes are identified during process development, with appropriate control strategies implemented to ensure consistent product quality. Risk assessment methodologies identify potential failure modes and enable the development of appropriate mitigation strategies [22].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (75%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (75%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

449758-17-2

Dates

Last modified: 08-15-2023

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